molecular formula C11H15Cl B14010887 1-(1-Chloropropyl)-2,3-dimethyl benzene

1-(1-Chloropropyl)-2,3-dimethyl benzene

Cat. No.: B14010887
M. Wt: 182.69 g/mol
InChI Key: IXAQODWMKLYNHS-UHFFFAOYSA-N
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Description

1-(1-Chloropropyl)-2,3-dimethyl benzene is a chlorinated aromatic hydrocarbon featuring a benzene ring substituted with a 1-chloropropyl chain and two methyl groups at positions 2 and 3. Its molecular formula is C₁₁H₁₅Cl (inferred from related compounds in and ), with a molecular weight of approximately 182.7 g/mol (calculated). This compound is structurally distinct due to the combination of a branched chloropropyl group and vicinal methyl substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-(1-chloropropyl)-2,3-dimethylbenzene

InChI

InChI=1S/C11H15Cl/c1-4-11(12)10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3

InChI Key

IXAQODWMKLYNHS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC(=C1C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chloropropyl)-2,3-dimethyl benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloropropyl)-2,3-dimethyl benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like NaOH in aqueous or alcoholic solutions.

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution: Alcohols.

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

Scientific Research Applications

1-(1-Chloropropyl)-2,3-dimethyl benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Chloropropyl)-2,3-dimethyl benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, forming various substituted products. The pathways involved include the formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity .

Comparison with Similar Compounds

Substituent Position and Chain Length Effects

The position and length of alkyl/chloroalkyl chains significantly impact chemical behavior. Key comparisons include:

Compound Name Molecular Formula Substituents CAS Number LogP (Predicted/Experimental) Key Features
1-(1-Chloropropyl)-2,3-dimethyl benzene C₁₁H₁₅Cl 1-(1-Cl-propyl), 2,3-dimethyl Not explicitly listed ~3.5 (estimated)* Branched chloroalkyl; steric hindrance
1-(Chloromethyl)-2,3-dimethyl benzene C₉H₁₁Cl 1-Cl-methyl, 2,3-dimethyl 66-406-8 3.042 Shorter chain; higher electrophilicity
1-(1-Chloropropyl)-4-methyl benzene C₁₀H₁₃Cl 1-(1-Cl-propyl), 4-methyl Not listed ~3.3 (estimated)* Para-methyl; reduced steric effects
2,5-Dimethylbenzyl chloride C₉H₁₁Cl Cl-methyl, 2,5-dimethyl 824-45-3 3.042 Ortho/para methyl; similar logP

*LogP estimated via analogy to C₉H₁₁Cl analogs with similar substituents .

  • The chloropropyl chain (vs. chloromethyl) increases hydrophobicity (higher logP), enhancing lipid solubility and possibly bioavailability .

Physicochemical Properties

  • LogP (Octanol-Water Partition Coefficient): The logP of 1-(chloromethyl)-2,3-dimethyl benzene is 3.042, indicating moderate hydrophobicity . The longer chloropropyl chain in the target compound likely elevates logP to ~3.5, aligning with trends in alkyl chain elongation . In contrast, 2,5-dimethylbenzyl chloride (logP 3.042) shows similar hydrophobicity despite differing substituent positions, suggesting logP is less sensitive to methyl placement than chain length .
  • Thermal Stability :

    • Chlorinated aromatic compounds with branched chains (e.g., 1-chloropropyl) typically exhibit lower thermal stability compared to linear analogs due to steric strain, though direct data for this compound are unavailable .

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